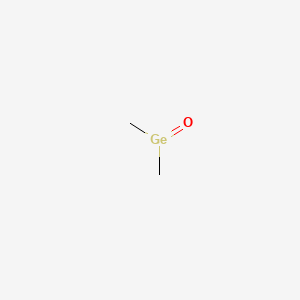

Dimethylgermanone

Description

Dimethylgermanone, with the chemical formula (CH₃)₂Ge=O, is an organogermanium compound characterized by a germanium-oxygen double bond. This compound is transient and highly reactive, making it challenging to isolate under standard conditions. It has been studied extensively using advanced spectroscopic techniques such as matrix isolation Fourier-transform infrared (FTIR) spectroscopy and gas-phase pyrolytic generation . Key research highlights include its generation via vacuum pyrolysis of precursor compounds and its identification through direct spectroscopic observation .

The Ge=O bond in this compound exhibits significant polarity and reactivity, distinguishing it from more stable silicon analogs (e.g., dimethylsiliconone).

Properties

IUPAC Name |

dimethyl(oxo)germane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6GeO/c1-3(2)4/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORMVWSAUPLVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6GeO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198659 | |

| Record name | Germane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5061-27-8 | |

| Record name | Germane, dimethyloxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5061-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, dimethyloxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC269583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylgermanone can be synthesized through the flash vacuum co-pyrolysis of 3,3-dimethyl-6-oxa-3-germabicyclo[3,1,0]hexane with various trapping reagents . This method involves the thermal decomposition of the precursor compound in the presence of trapping reagents, leading to the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves organometallic chemistry techniques, which may include the use of germanium tetrachloride and organic reagents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: Dimethylgermanone undergoes various chemical reactions, including:

Insertion Reactions: It can insert into silicon-oxygen and silicon-chlorine bonds.

Oxidation and Reduction: As an organometallic compound, it can participate in oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions:

Insertion Reactions: These reactions typically occur under flash vacuum co-pyrolysis conditions with trapping reagents.

Oxidation and Reduction: Common reagents may include oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

Dimethylgermanone has several applications in scientific research:

Chemistry: It is used in the study of organometallic chemistry and the synthesis of novel organogermanium compounds.

Biology and Medicine: While specific biological and medicinal applications are less documented, organogermanium compounds are generally explored for their potential therapeutic properties.

Industry: It may be used in the development of materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism by which dimethylgermanone exerts its effects involves its ability to participate in insertion reactions and form stable adducts with silicon-oxygen and silicon-chlorine bonds . The molecular targets and pathways involved are primarily related to its reactivity with these bonds, which can influence the properties of the resulting compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethylgermanone belongs to a family of organogermanium compounds. Below is a comparative analysis with structurally or functionally related compounds:

Diphenylgermane ((C₆H₅)₂GeH₂)

- Structure : Features two phenyl groups and two hydride ligands on germanium.

- Stability: More stable than this compound due to the absence of a reactive Ge=O bond.

- Applications : Used as a precursor in organic synthesis and materials science .

Tetrabutylgermane (C₁₆H₃₆Ge)

- Structure : A fully substituted germanium compound with four butyl groups.

- Stability: Highly stable and non-reactive under ambient conditions.

- Applications : Employed in industrial processes and as a reference standard in spectroscopic studies .

Ge-132 (Carboxyethyl Germanium Sesquioxide)

- Structure : (O₃GeCH₂CH₂CO₂H)₂O₃.

- Biological Activity: Exhibits antitumor and immunomodulatory properties, unlike this compound, which lacks direct biological activity due to its instability .

Data Tables

Table 1: Structural and Physical Properties Comparison

Table 2: Key Research Findings

Research Findings and Discussion

- Reactivity of Ge=O Bond: this compound’s Ge=O bond is more reactive than analogous Si=O bonds due to germanium’s larger atomic radius and lower electronegativity. This reactivity limits its isolation but enables unique reaction pathways in organometallic synthesis .

- Biological Relevance: Unlike Ge-132, which has demonstrated antitumor effects, this compound’s instability precludes direct therapeutic use.

- Industrial Applications: Stable organogermanium compounds like tetrabutylgermane are preferred for industrial applications, whereas this compound remains a laboratory curiosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.